Cas no 1015369-53-5 (N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide)

N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide 化学的及び物理的性質
名前と識別子
-
- Z32412927
- AKOS001414336
- N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide
- 1015369-53-5
- EN300-26585465
-
- インチ: 1S/C20H22N2O3S/c23-20(21-18-8-4-5-9-18)17-10-12-19(13-11-17)22-26(24,25)15-14-16-6-2-1-3-7-16/h1-3,6-7,10-15,18,22H,4-5,8-9H2,(H,21,23)/b15-14+
- InChIKey: SLKKQLYRUUTXKW-CCEZHUSRSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(NC1C=CC(=CC=1)C(NC1CCCC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 370.13511374g/mol
- どういたいしつりょう: 370.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 83.6Ų
N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585465-0.05g |
N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide |
1015369-53-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide 関連文献
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamideに関する追加情報
Comprehensive Overview of N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide (CAS No. 1015369-53-5)
In the realm of organic chemistry and pharmaceutical research, N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide (CAS No. 1015369-53-5) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its sulfonamide and benzamide functional groups, is a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways. Its molecular formula and intricate architecture make it a valuable candidate for drug discovery and development.
The compound's cyclopentyl and phenylethenesulfonamido moieties contribute to its distinct chemical behavior, enabling interactions with various biological targets. Recent studies have highlighted its potential role in modulating enzyme activity and receptor binding, which aligns with the growing demand for small-molecule inhibitors and targeted therapies. As the pharmaceutical industry shifts toward precision medicine, compounds like N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide are increasingly relevant.
One of the most searched questions in the field revolves around the synthesis and mechanism of action of such compounds. Researchers are particularly interested in understanding how the sulfonamide linkage influences the compound's stability and bioavailability. Additionally, the structure-activity relationship (SAR) of N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide is a hot topic, as it provides insights into optimizing its efficacy for specific applications.
From an industrial perspective, the scalability of producing N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide is another area of focus. Innovations in green chemistry and catalytic processes have opened new avenues for its cost-effective and sustainable manufacture. This aligns with the broader trend of reducing environmental impact in chemical synthesis, a concern frequently raised by stakeholders and regulatory bodies.
In the context of drug discovery, the compound's potential as a lead molecule is under exploration. Its ability to interact with protein targets and cellular pathways makes it a promising candidate for treating various conditions. However, further in vitro and in vivo studies are required to validate its therapeutic potential and safety profile.
The rise of computational chemistry and AI-driven drug design has also impacted research on N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide. Predictive modeling and molecular docking simulations are being employed to accelerate the identification of its biological targets and optimize its chemical structure. This approach resonates with the current emphasis on data-driven research and high-throughput screening methodologies.
Another trending discussion involves the compound's potential applications beyond pharmaceuticals. For instance, its photoactive properties and electronic characteristics are being investigated for use in material science and optoelectronics. Such interdisciplinary applications highlight the versatility of N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide and its relevance in cutting-edge technologies.
To address common queries from the scientific community, it's essential to clarify that N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide is not classified as a hazardous or regulated substance under current guidelines. However, standard laboratory safety protocols should always be followed during its handling and storage. This clarification is crucial for researchers and manufacturers seeking to comply with global chemical safety standards.
In summary, N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide (CAS No. 1015369-53-5) represents a fascinating intersection of chemistry, biology, and technology. Its multifaceted applications and ongoing research underscore its importance in modern science. As investigations continue, this compound is poised to contribute significantly to advancements in therapeutics, materials engineering, and beyond.
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